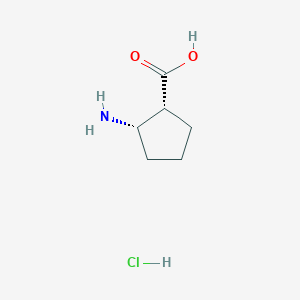

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Beschreibung

The exact mass of the compound cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926072 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128110-37-2, 18414-30-7 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and drug development.[1] Its structural rigidity and similarity to natural amino acids make it a valuable building block for peptidomimetics and a potential modulator of neurotransmitter activity, particularly at GABA receptors.[1] This document details a scalable synthetic protocol, presents key quantitative data, and illustrates the relevant biological context.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18414-30-7 | [2] |

| Molecular Formula | C₆H₁₁NO₂·HCl | [2] |

| Molecular Weight | 165.62 g/mol | [2] |

| Melting Point | 199-202 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Water-soluble | [1] |

| Purity | ≥98% | [2] |

Synthetic Approach: A Scalable Route to All Stereoisomers

A well-documented and scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been reported, starting from ethyl 2-oxocyclopentanecarboxylate.[3] This guide focuses on the synthesis of the cis-isomers. The overall workflow involves the formation of diastereomeric β-amino esters, followed by separation and subsequent deprotection to yield the target amino acid.

Experimental Workflow

Caption: Synthetic workflow for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from a scalable synthesis method and outlines the key steps to obtain the cis-isomers.[3][4]

Step 1: Reductive Amination and Formation of Diastereomeric β-Amino Esters

-

Reaction Setup: Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene. Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).[3]

-

Azeotropic Removal of Water: Heat the mixture to 70°C for 2 hours. Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.[3]

-

Reduction: Cool the reaction mixture and proceed with reduction. While the original literature describes a subsequent reduction step, specific details for the formation of the cis/trans mixture via this exact one-pot method are not fully elaborated in the provided search results. A typical approach would involve a reducing agent suitable for imines, such as sodium cyanoborohydride or catalytic hydrogenation.

-

Workup: After the reduction is complete, perform an acidic workup by slowly adding 5 M HCl to the ice-cooled mixture. This will result in the formation of a white precipitate and a transparent organic phase. Separate the organic layer. The precipitate can be washed with diethyl ether.[3]

Step 2: Separation and Purification of Diastereomers

The crude product from the reductive amination is a mixture of diastereomers. Separation is crucial to isolate the desired cis-isomers.

-

Extraction: The combined organic phases should be diluted with hexane and extracted with 1 M HCl. The combined aqueous layers are then washed with hexane, cooled, and basified to pH 10 with 30% NaOH. The product is then extracted with diethyl ether.[3]

-

Drying and Evaporation: The combined ether extracts are washed with brine, dried over Na₂SO₄, and evaporated under vacuum to yield the crude amino ester mixture.[4]

Further purification and separation of the cis and trans diastereomers can be achieved by chromatography or crystallization techniques, which are dependent on the specific diastereomers formed.

Step 3: Deprotection and Salt Formation

-

Hydrogenolysis: The separated cis-diastereomer (e.g., ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate) is dissolved in methanol under an argon atmosphere. 10% Palladium on activated carbon is added. The flask is evacuated and refilled with hydrogen (1.05 atm). The mixture is stirred intensively at 45°C for 5-6 hours until hydrogen consumption ceases.[4]

-

Filtration and Solvent Removal: The reaction mixture is filtered through a pad of Celite, and the solvent is removed in vacuo.[4]

-

Hydrolysis and Salt Formation: The resulting amino ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating with aqueous HCl. After hydrolysis, the solvent is evaporated to yield the crude hydrochloride salt, which can be further purified by recrystallization.

Quantitative Data

| Step | Product | Yield | Melting Point (°C) | Reference |

| Reductive Amination & Diastereomer Formation | Crude Diastereomeric Mixture | ~85 g from 50 g starting material | - | [4] |

| Fmoc-Protection (example) | Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid | 86% | 160–172 (with decomposition) | [4] |

Biological Context: GABA Receptor Modulation

cis-2-Amino-1-cyclopentanecarboxylic acid is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] As such, it is a valuable tool for studying the pharmacology of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[5][6]

GABAA Receptor Signaling Pathway

Caption: Proposed mechanism of action via GABA-A receptor modulation.

The structural constraints of cis-2-amino-1-cyclopentanecarboxylic acid allow it to interact with GABA receptors, potentially with selectivity for certain receptor subtypes.[1] This interaction can modulate the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and an overall inhibitory effect on neurotransmission.[6] This makes it a valuable lead compound in the development of novel therapeutics targeting the GABAergic system for conditions such as epilepsy, anxiety, and other neurological disorders.[1]

References

- 1. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands: Key Issues in Translation to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

In-Depth Technical Guide: Physicochemical Properties of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally constrained, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopentane backbone makes it a valuable building block for the synthesis of peptidomimetics, providing enhanced conformational stability and resistance to enzymatic degradation compared to linear peptides.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, along with detailed experimental protocols for their determination. The document also explores its biological significance, particularly its interaction with GABA receptors.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section summarizes the key physicochemical data for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | N/A |

| Synonyms | cis-β-Cycloleucine hydrochloride | [2] |

| CAS Number | 18414-30-7 | [1][3] |

| Molecular Formula | C₆H₁₁NO₂・HCl | [3] |

| Molecular Weight | 165.62 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 199-202 °C | [1] |

| Boiling Point | 264.7 °C (Predicted) | [4] |

Table 2: Solubility and Partitioning Behavior

| Property | Value | Source(s) |

| Solubility | Soluble in water and methanol.[4] | [4] |

| logP (predicted for cis-3-amino-cyclopentanecarboxylic acid) | -1.9 | [5] |

Table 3: Acid-Base Properties

| Property | Value | Source(s) |

| pKa | Not experimentally determined in available literature. | N/A |

Note on pKa: Experimentally determined pKa values for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride are not available in the reviewed literature. As a β-amino acid, it possesses both a carboxylic acid group and an amino group, which will have distinct pKa values. These values are crucial for understanding its ionization state at different physiological pHs. A general experimental protocol for its determination is provided in the following section.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Determination of Aqueous Solubility

A standard method for determining the aqueous solubility of a compound is the shake-flask method.

Workflow for Solubility Determination

Protocol:

-

Preparation: Add an excess amount of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle, then filter the solution through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Analysis: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a charged aerosol detector.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Workflow for pKa Determination

Protocol:

-

Solution Preparation: Prepare a solution of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride of known concentration in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode and a stirrer into the amino acid solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a β-amino acid, two pKa values are expected, one for the carboxylic acid group and one for the amino group.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

Workflow for logP Determination

Protocol:

-

Phase Preparation: Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of n-octanol and water, allowing them to separate, and collecting each phase.

-

Partitioning: Dissolve a known amount of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in one of the phases. Add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely.

-

Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Significance and Signaling Pathway

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is recognized as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] As such, it has the potential to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

Interaction with GABAA Receptors

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). The binding of GABA to these receptors leads to the opening of the channel, an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. Due to its structural similarity to GABA, cis-2-Amino-1-cyclopentanecarboxylic acid can modulate the activity of GABAA receptors.

The following diagram illustrates the general mechanism of action of a GABA analog at the GABAA receptor.

GABA Analog Interaction with GABAA Receptor

This compound's constrained cyclic structure can provide insights into the conformational requirements for ligand binding to GABA receptors and can be a starting point for the design of subtype-selective GABAA receptor modulators.

Conclusion

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a valuable chemical entity with distinct physicochemical properties that make it an attractive scaffold for the development of novel therapeutics. Its water solubility and constrained conformation are advantageous for its use as a peptidomimetic and a tool for probing biological systems, particularly the GABAergic system. While some of the quantitative physicochemical data, such as pKa and logP, are not yet experimentally defined in the public domain, the provided protocols offer a clear path for their determination. Further research into its specific interactions with GABAA receptor subtypes will be crucial for elucidating its full therapeutic potential.

References

- 1. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]

- 2. cis-2-Amino-1-cyclopentanecarboxylic acid = 95.0 AT 18414-30-7 [sigmaaldrich.com]

- 3. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, CasNo.18414-30-7 Watson International Ltd United Kingdom [watson.lookchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Cyclopentanecarboxylic acid, 3-amino-, cis- | C6H11NO2 | CID 521264 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

CAS Number: 18414-30-7

This technical guide provides an in-depth overview of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in peptidomimetics and as a modulator of GABA receptor signaling.

Physicochemical Properties

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a white crystalline solid.[1] Its constrained cyclopentane ring structure imparts a high degree of conformational rigidity, making it a valuable building block in the design of structurally defined bioactive molecules.[2] The hydrochloride salt form enhances its solubility in aqueous solutions.[1]

| Property | Value | Reference |

| CAS Number | 18414-30-7 | [1] |

| Molecular Formula | C₆H₁₁NO₂ · HCl | |

| Molecular Weight | 165.62 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 199-202 °C | [1] |

| Solubility | Soluble in water | [1] |

| Purity | ≥95.0% (AT) | |

| Synonyms | cis-β-Cycloleucine hydrochloride |

Synthesis and Experimental Protocols

The synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride has been approached through various methods, primarily focusing on stereoselective control. A common strategy involves the reductive amination of a ketoester precursor, followed by hydrolysis.

Representative Synthesis Protocol

A scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, from which the cis-hydrochloride salt can be obtained.[3] The key steps for the synthesis of the cis-isomer are outlined below:

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate [3]

-

Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid in toluene.

-

The reaction mixture is heated to facilitate the formation of the corresponding enamine.

-

The intermediate enamine is then reduced in situ using sodium borohydride (NaBH₄) to yield the ethyl ester of 2-aminocyclopentanecarboxylic acid as a mixture of diastereomers.

Step 2: Hydrolysis and Salt Formation [3]

-

The crude amino ester is hydrolyzed under acidic conditions by heating in 10% hydrochloric acid.

-

This step cleaves the ethyl ester to the free carboxylic acid and protonates the amino group to form the hydrochloride salt.

-

The reaction temperature is maintained below 70 °C to prevent epimerization of the cis-isomer.[3]

-

After evaporation of the solvent, the solid residue is washed with a cold solvent such as acetone to afford cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.[3]

Applications in Research and Drug Development

Peptidomimetics and Foldamers

The rigid structure of cis-2-Amino-1-cyclopentanecarboxylic acid makes it an excellent building block for the synthesis of peptidomimetics and foldamers.[4] Peptides incorporating this amino acid exhibit a high propensity to adopt well-defined secondary structures.[4] Specifically, homo-oligomers of cis-2-aminocyclopentanecarboxylic acid have been shown to adopt β-sheet secondary structures.[5] This property is valuable for designing peptides with enhanced biological stability and specific receptor binding affinities.[4]

Neuroprotective and Antimicrobial Properties

Research has indicated that cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride may possess neuroprotective and antimicrobial properties.[2] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABA receptors, which could underpin its neuroactive effects.[2]

Experimental Protocol: Assessment of GABA Receptor Activity

The pharmacological effects of cyclopentane analogues of GABA, including cis-3-aminocyclopentanecarboxylic acid which is structurally related to the title compound, have been studied on human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes using two-electrode voltage-clamp methods.[6]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding for human ρ1 or ρ2 GABA receptor subunits.

-

Electrophysiological Recording: After a 2-7 day incubation period, two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a saline solution, and the test compound is applied at various concentrations.

-

Data Analysis: The current responses are measured and analyzed to determine the EC₅₀ (for agonists) or Kᵢ (for antagonists) values.

Studies on related compounds have shown that the cis-isomers can act as moderately potent partial agonists at ρ1 and ρ2 GABAC receptors.[6]

Signaling Pathways

As a GABA analogue, cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is expected to interact with GABA receptors, which are the main inhibitory neurotransmitter receptors in the mammalian central nervous system.[7] The activation of GABAA receptors, a ligand-gated ion channel, typically leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

References

- 1. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 128110-37-2 | Benchchem [benchchem.com]

- 2. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

Stereoselective Synthesis of cis-2-Aminocyclopentanecarboxylic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the stereoselective synthesis of cis-2-aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and drug development.[1][2] The unique structural properties of this compound make it a valuable building block for peptidomimetics and other therapeutic agents.[3] This document details and compares three primary stereoselective synthetic strategies: reductive amination of a β-ketoester, diastereoselective conjugate addition, and enzymatic kinetic resolution of a bicyclic β-lactam derivative. For each core methodology, detailed experimental protocols, quantitative data on yields and stereoselectivity, and workflow visualizations are provided to aid researchers and drug development professionals in the practical application of these synthetic routes.

Introduction

cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC) is a non-proteinogenic amino acid that serves as a crucial structural motif in the design of peptidomimetics and pharmacologically active molecules.[3] Its rigid cyclopentane backbone introduces conformational constraints that can enhance metabolic stability, receptor affinity, and bioavailability of peptide-based drugs. The stereoselective synthesis of cis-ACPC is therefore a critical challenge in medicinal chemistry. This guide focuses on three prominent and effective strategies for achieving high stereoselectivity in the synthesis of cis-ACPC.

Synthetic Strategies

The stereoselective synthesis of cis-2-aminocyclopentanecarboxylic acid can be broadly categorized into three main approaches:

-

Reductive Amination of a β-Ketoester: This scalable approach utilizes a chiral amine to induce diastereoselectivity in the reductive amination of a 2-oxocyclopentanecarboxylate precursor.

-

Asymmetric Conjugate Addition: This method involves the stereoselective addition of a nitrogen nucleophile to a cyclopentene-1-carboxylate derivative, often mediated by a chiral auxiliary or catalyst.

-

Enzymatic Kinetic Resolution: This strategy employs enzymes to selectively resolve a racemic mixture, typically of a bicyclic β-lactam or a carboxamide derivative, to yield the desired enantiomer.[1][2]

The following sections will provide a detailed examination of each of these synthetic pathways.

Reductive Amination of Ethyl 2-Oxocyclopentanecarboxylate

A highly effective and scalable method for the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, centered around the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1][2] This method offers access to the desired cis-isomer through careful selection of the chiral auxiliary and subsequent separation and deprotection steps.

Synthetic Pathway

The overall synthetic workflow for the preparation of (1R,2S)- and (1S,2R)-2-aminocyclopentanecarboxylic acid via this route is depicted below.

References

Conformational Analysis of cis-2-Amino-1-cyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a conformationally constrained β-amino acid of significant interest in the design of peptidomimetics, foldamers, and pharmacologically active agents.[1] Its rigid cyclopentane backbone imparts specific secondary structures to peptides and can enhance biological activity and enzymatic stability.[2] A thorough understanding of its conformational landscape is therefore critical for its rational application in drug design and materials science. This technical guide provides a comprehensive overview of the conformational analysis of cis-ACPC, detailing proposed experimental and computational methodologies for its characterization. While specific experimental data for this molecule is limited in the public domain, this guide outlines the established principles of cyclopentane stereochemistry and the analytical workflows required to elucidate its preferred three-dimensional structures.

Introduction: The Conformational Landscape of Cyclopentane

Unlike the well-defined chair conformation of cyclohexane, cyclopentane possesses a flexible ring system with a low barrier to conformational interconversion.[3] The planar conformation is destabilized by significant torsional strain due to eclipsing interactions of adjacent C-H bonds.[2] To alleviate this strain, cyclopentane adopts puckered, non-planar conformations. The two primary, low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .[4]

In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane.[5] In the twist conformation, three carbons are coplanar, with one atom puckered above and another below the plane.[4] For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert.[6] However, the introduction of substituents, such as the amino and carboxylic acid groups in cis-ACPC, will favor specific puckered conformations to minimize steric interactions.

In cis-2-Amino-1-cyclopentanecarboxylic acid, the amino and carboxylic acid groups are on the same side of the ring. The conformational equilibrium will be dictated by the energetic favorability of placing these bulky substituents in pseudo-equatorial or pseudo-axial positions within the envelope and twist forms.

Proposed Experimental Protocols for Conformational Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy in solution and single-crystal X-ray crystallography in the solid state provides a powerful approach to defining the conformational preferences of cis-ACPC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for studying the conformation of molecules in solution. Analysis of proton (¹H) NMR coupling constants and Nuclear Overhauser Effect (NOE) data can provide detailed information on dihedral angles and inter-proton distances.

Methodology:

-

Sample Preparation: Dissolve high-purity cis-2-Amino-1-cyclopentanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence conformational equilibria.

-

1D ¹H NMR: Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify the chemical shifts of all non-exchangeable protons. The carboxylic acid and amine protons will typically appear as broad signals and their chemical shifts will be pH-dependent.[7]

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling connectivities within the cyclopentane ring, confirming the assignment of adjacent protons.

-

Measurement of ³J(H,H) Coupling Constants: Extract the vicinal (three-bond) coupling constants (³J) from the high-resolution 1D spectrum or from cross-peaks in the COSY spectrum. These values are directly related to the dihedral angles between the coupled protons via the Karplus equation.[8]

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire NOESY or ROESY spectra to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for conformational modeling. This is particularly useful for differentiating between cis and trans relationships of non-adjacent protons around the ring.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles.[9] This solid-state conformation represents a single, low-energy state that may or may not be the most populated conformer in solution.

Methodology:

-

Crystallization: Grow single crystals of cis-2-Amino-1-cyclopentanecarboxylic acid suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[10] The diffraction pattern is recorded as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are fitted to this map, and the structure is refined to yield a final model with high precision.[11] The analysis will also reveal the zwitterionic nature of the molecule in the solid state and the hydrogen bonding networks within the crystal lattice.[8]

Proposed Computational Modeling Workflow

Computational chemistry provides a theoretical framework to explore the entire conformational energy landscape, calculate the relative energies of different conformers, and predict spectroscopic parameters that can be compared with experimental data.

Methodology:

-

Initial Structure Generation: Build an initial 3D model of cis-2-Amino-1-cyclopentanecarboxylic acid.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This can be achieved using molecular mechanics force fields followed by higher-level quantum mechanical calculations.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p). Calculate the relative energies of each conformer to determine the Boltzmann population at a given temperature.

-

Frequency Calculations: Perform frequency calculations to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Prediction of NMR Parameters: Use the optimized geometries to calculate NMR chemical shifts and scalar coupling constants. These predicted values can then be compared directly with the experimental data to validate the computational model and identify the most probable solution-state conformation(s).

Data Presentation: Expected Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the proposed experimental and computational analyses. The values presented are hypothetical but are based on established principles for cyclopentane systems.[12][13]

Table 1: Hypothetical ¹H NMR Coupling Constants (³J_HH) and Corresponding Dihedral Angles for Dominant Conformations of cis-ACPC.

| Coupled Protons | Expected ³J_HH (Hz) - Envelope | Predicted Dihedral Angle (Φ) - Envelope | Expected ³J_HH (Hz) - Twist | Predicted Dihedral Angle (Φ) - Twist |

| H1-H2 | 2.0 - 4.0 | ~90° - 110° | 6.0 - 8.0 | ~140° - 160° |

| H2-H3 (cis) | 8.0 - 10.0 | ~0° - 30° | 7.0 - 9.0 | ~10° - 40° |

| H3-H4 (trans) | 3.0 - 5.0 | ~100° - 120° | 2.0 - 4.0 | ~90° - 110° |

| H4-H5 (cis) | 8.0 - 10.0 | ~0° - 30° | 7.0 - 9.0 | ~10° - 40° |

| H5-H1 (trans) | 3.0 - 5.0 | ~100° - 120° | 2.0 - 4.0 | ~90° - 110° |

Note: Dihedral angles are estimated based on the Karplus equation. The exact values depend on the specific puckering of the ring and the influence of substituents.

Table 2: Hypothetical Relative Energies of cis-ACPC Conformers from DFT Calculations.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Structural Feature |

| Twist (Substituents pseudo-eq) | 0.00 | 73.1 | Lowest energy, minimizes steric strain |

| Envelope (Substituents pseudo-eq) | 0.50 | 26.9 | Slightly higher in energy |

| Envelope (Substituents pseudo-ax) | > 2.0 | < 1.0 | High steric hindrance |

| Twist (Substituents pseudo-ax) | > 2.5 | < 1.0 | High steric and torsional strain |

Visualizations: Workflows and Equilibria

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

Caption: Conformational equilibrium of cis-ACPC.

Caption: Experimental workflow for conformational analysis.

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of cis-2-Amino-1-cyclopentanecarboxylic acid is essential for understanding its structural influence in peptidomimetic design and drug development. Although detailed published data is scarce, a robust characterization is achievable through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. The methodologies outlined in this guide provide a comprehensive framework for researchers to elucidate the conformational preferences of cis-ACPC, thereby enabling its more effective use in the rational design of novel molecules with tailored three-dimensional structures and biological functions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cycloalkanes [ch.ic.ac.uk]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Karplus equation - Wikipedia [en.wikipedia.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. excillum.com [excillum.com]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectroscopic Analysis of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (C₆H₁₂ClNO₂), a conformationally constrained amino acid analogue of interest in peptidomimetics and drug design. This document details available Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for a stereoisomer of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.82–3.86 | m | CHNH₂ | |

| 3.10–3.16 | m | CHCO₂H | |

| 2.08–2.20 | m | CH₂ | |

| 1.69–1.99 | m | CH₂CH₂ |

Note: Spectra were recorded in D₂O at 400 MHz. NH₂ and CO₂H protons are not indicated due to exchange with the deuterated solvent.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 176.6 | CO₂H |

| 52.7 | CHNH₂ |

| 45.5 | CHCO₂H |

| 29.7 | CH₂ |

| 27.2 | CH₂ |

| 21.2 | CH₂ |

Note: Spectra were recorded in D₂O at 100 MHz.[1][2]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for the free amino acid, (1R,2S)-2-aminocyclopentane-1-carboxylic acid [1][2]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 130.0868 | 130.0865 |

Note: Data obtained via Electrospray Ionization (ESI).[1][2]

Infrared (IR) and Mass Spectrometry (MS) Data:

Experimental Protocols

The following protocols are based on the successful synthesis and characterization of stereoisomers of 2-aminocyclopentanecarboxylic acid.[1][2]

Synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride[1][2]

The synthesis involves the hydrolysis of the corresponding ethyl ester hydrobromide.

-

Ester Hydrolysis: The ethyl ester of (1R,2S)-2-aminocyclopentanecarboxylic acid hydrobromide is dissolved in 10% hydrochloric acid.

-

Heating: The solution is heated in an oil bath. The temperature should be maintained below 70°C to avoid epimerization.

-

Solvent Removal: The mixture is evaporated to dryness under vacuum.

-

Co-evaporation: A fresh portion of 10% HCl is added, and the mixture is again evaporated to dryness to ensure complete conversion and removal of any residual reactants.

-

Washing: The resulting solid residue is washed with ice-cooled acetone to yield the final hydrochloride salt.

NMR Spectroscopy[1][2]

-

Sample Preparation: A suitable amount of the amino acid hydrochloride salt is dissolved in deuterium oxide (D₂O).

-

¹H NMR Acquisition: Spectra are recorded on a 400 MHz NMR spectrometer.

-

¹³C NMR Acquisition: Spectra are recorded on a 100 MHz NMR spectrometer.

High-Resolution Mass Spectrometry[1][2]

-

Instrumentation: A WATERS LCT Premier XE System with electrospray ionization and time-of-flight detection is utilized.

-

Sample Preparation: The free amino acid is dissolved in a suitable solvent for ESI-MS analysis.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analytical workflows.

Caption: Synthetic pathway for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Caption: General workflow for the spectroscopic characterization of the target compound.

References

Cispentacin: A Technical Guide to its Discovery, History, and Mechanism of Action

Introduction

Cispentacin is a naturally occurring, non-proteinogenic β-amino acid that has garnered significant attention in the field of antifungal drug discovery.[1] First identified in the late 1980s, its unique chemical structure and potent in vivo efficacy against opportunistic fungal pathogens, despite modest in vitro activity, set it apart from conventional antifungal agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, biological properties, and mechanism of action of cispentacin, intended for researchers, scientists, and professionals in drug development.

Discovery and Isolation

Cispentacin was first isolated from the culture broth of the bacterium Bacillus cereus strain L450-B2.[2][3] It is a water-soluble, amphoteric compound, chemically identified as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid.[2][4] The discovery was a result of screening programs aimed at identifying novel antifungal agents.[3]

Physicochemical Properties of Cispentacin

The fundamental physicochemical properties of cispentacin were determined through spectroscopic analysis and chemical synthesis during its initial characterization.[5]

| Property | Value | Reference |

| Appearance | Colorless powder | [5] |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| Stereochemistry | (1R, 2S)-cis | [5] |

| Optical Rotation | [α]D²⁵ = -13.8° (c=1.0, H₂O) | [5] |

| Solubility | Water-soluble | [2][5] |

| Chemical Nature | Amphoteric | [2][5] |

Experimental Protocol: Fermentation of Bacillus cereus L450-B2

The production of cispentacin involves the cultivation of Bacillus cereus L450-B2 in a suitable fermentation medium.[3]

-

Microorganism : Bacillus cereus strain L450-B2.[3]

-

Culture Medium : A standard broth medium suitable for Bacillus species, containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.[3]

-

Fermentation Conditions : The culture is maintained under aerobic conditions with agitation at a controlled temperature (e.g., 32°C) for a duration sufficient for cispentacin production, typically spanning several hours to days.[3]

-

Monitoring : Production of the antifungal agent in the culture broth is monitored using a bioassay against a susceptible fungal strain, such as Candida albicans.[3]

Experimental Protocol: Isolation and Purification of Cispentacin

The recovery of cispentacin from the fermentation broth is a multi-step process designed to isolate the water-soluble, amphoteric compound.[3][5]

-

Harvest and Clarification : The culture broth is harvested, and bacterial cells are removed by centrifugation or filtration to obtain a clear supernatant.[5]

-

Ion-Exchange Chromatography : The supernatant is passed through a cation-exchange resin (e.g., Dowex 50W). Due to its amphoteric nature, cispentacin binds to the resin.[3][5]

-

Elution : The resin is washed to remove unbound impurities. Cispentacin is subsequently eluted using a basic solution, such as aqueous ammonia.[5]

-

Adsorption Chromatography : Further purification is achieved using adsorption resins, which separate molecules based on polarity.[3]

-

Gel Filtration Chromatography : This step separates molecules by size and is used to remove remaining impurities of different molecular weights.[3]

-

Crystallization : The final step involves the crystallization of the purified cispentacin.[1]

Biological Activity

A notable characteristic of cispentacin is its discrepancy between in vitro and in vivo activity. It exhibits weak activity in standard agar dilution tests but shows significant potency in specific liquid media and, most importantly, in animal models of fungal infections.[2][6]

In Vitro Antifungal Activity

The in vitro activity of cispentacin against Candida albicans is highly dependent on the testing methodology.[6][7]

| Organism | Method | Medium | IC₅₀ (µg/mL) | IC₁₀₀ (µg/mL) | Reference |

| Candida albicans | Turbidimetric | Yeast Nitrogen Base Glucose | 6.3 - 12.5 | 6.3 - 50 | [6] |

| Various Yeasts & Molds | Agar Dilution | KNOPP's, YGP, Sabouraud | No significant activity | - |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)

-

Fungal Strains : Clinical isolates of Candida albicans and other yeast species.[6]

-

Medium : Yeast Nitrogen Base (YNB) glucose medium.[6]

-

Inoculum Preparation : Fungal cultures are grown and then diluted to a standardized concentration.[3]

-

Assay : The standardized fungal inoculum is added to microtiter plates containing serial dilutions of cispentacin.[3]

-

Incubation : Plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[3]

-

Endpoint Determination : Fungal growth is measured by reading the optical density (turbidity) at a specific wavelength. The IC₅₀ is calculated as the concentration of cispentacin that inhibits 50% of fungal growth compared to a drug-free control.[6]

In Vivo Efficacy

Cispentacin has demonstrated excellent therapeutic efficacy in murine models of systemic fungal infections.[6]

| Infection Model | Administration Route | PD₅₀ (mg/kg) | Reference |

| Systemic Candida albicans | Intravenous (iv) | 10 | [6] |

| Systemic Candida albicans | Oral (po) | 30 | [6] |

| Systemic Cryptococcus neoformans | Not specified | Effective | [6] |

| Lung Candida albicans | Not specified | Effective | [6] |

| Vaginal Candida albicans | Not specified | Effective | [6] |

Experimental Protocol: In Vivo Efficacy in a Murine Systemic Candidiasis Model

-

Animal Model : Immunocompetent or immunocompromised mice (e.g., ICR strain).[6]

-

Infection : Mice are infected intravenously with a lethal dose of Candida albicans.[2]

-

Treatment : Cispentacin is administered to groups of infected mice at various doses via different routes (e.g., intravenous, oral).[6]

-

Endpoint : The primary endpoint is the survival of the mice over a specified period (e.g., 14-21 days). The 50% protective dose (PD₅₀) is then calculated.[3]

-

Fungal Burden (Optional) : In some studies, the fungal load in target organs (e.g., kidneys) is determined to assess the drug's ability to clear the infection.[3]

Mechanism of Action

The mechanism of action of cispentacin involves several key steps, beginning with its transport into the fungal cell and culminating in the disruption of essential biosynthetic pathways.[3][8]

-

Active Transport : Cispentacin is actively transported into Candida albicans cells. This process is dependent on the proton motive force and is mediated by amino acid permeases, including a specific and inducible proline permease.[8] The apparent Kₘ and Vₘₐₓ for drug uptake under induced conditions were found to be 0.4 mM and 7 nmol/µL/min, respectively.[8] L-proline competitively inhibits cispentacin uptake with an apparent Kᵢ of 75 µM.[8]

-

Inhibition of Macromolecule Synthesis : Once inside the cell, cispentacin inhibits the in vivo incorporation of radiolabeled precursors into both protein ([¹⁴C]lysine) and RNA ([³H]adenine).[3][8]

-

Targeting Aminoacyl-tRNA Synthetases : A primary intracellular target is prolyl-tRNA synthetase.[3][8] Cispentacin inhibits the in vitro charging of proline to its corresponding transfer RNA.[8] By interfering with this crucial enzyme, cispentacin disrupts protein synthesis, leading to a fungistatic and ultimately fungicidal effect.[3]

Biosynthesis

Recent studies have elucidated the biosynthetic pathway of cispentacin, revealing the involvement of a type II polyketide synthase (PKS) machinery.[9] This is unusual, as type II PKSs typically synthesize polycyclic aromatic compounds.[9][10] The research demonstrated that a heterodimer of type II PKS-like enzymes (AmcF-AmcG) catalyzes a single C₂ elongation and subsequent cyclization to form the key five-membered ring intermediate.[9] This discovery expands the known catalytic capabilities of type II PKS systems and opens new avenues for biosynthetic engineering of novel compounds.[9]

Conclusion

The discovery of cispentacin from Bacillus cereus marked a significant finding in the search for new antifungal therapies.[3] Its unique profile, characterized by potent in vivo activity despite weak in vitro results, underscores the importance of comprehensive evaluation in drug discovery.[2] The elucidation of its mechanism of action, involving active transport into fungal cells and the inhibition of prolyl-tRNA synthetase, provides a clear basis for its antifungal effect.[3] Furthermore, recent insights into its unusual biosynthesis via a type II PKS-like system highlight the diverse capabilities of natural product biosynthetic pathways.[9] Cispentacin remains a valuable lead compound, and the foundational research detailed in this guide continues to inform the development of novel and effective antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 8. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of cis-2-Amino-1-cyclopentanecarboxylic Acid (Cispentacin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Amino-1-cyclopentanecarboxylic acid, known as cispentacin, is a naturally occurring, water-soluble, amphoteric amino acid analogue with potent antifungal properties, particularly against Candida albicans.[1] Isolated from the culture broth of Bacillus cereus, cispentacin exhibits a unique mechanism of action that involves active transport into fungal cells and subsequent inhibition of a key enzyme in protein synthesis.[2][3] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Antifungal Activity

The primary and most well-documented biological activity of cispentacin is its antifungal effect, which is particularly pronounced against Candida albicans. The mechanism is a targeted, multi-step process that ultimately disrupts essential cellular functions, leading to fungistatic and fungicidal effects.[2]

Active Transport into Fungal Cells

Cispentacin's journey into the fungal cell is an active process mediated by the cell's own nutrient uptake machinery. It is transported across the Candida albicans cell membrane via amino acid permeases. This uptake is specifically facilitated by a proline permease and other general amino acid transporters.[4] The process is energy-dependent, relying on the cell's proton motive force.[4] This active accumulation allows cispentacin to reach significant intracellular concentrations, in the millimolar range, which is crucial for its downstream effects.[4]

Inhibition of Prolyl-tRNA Synthetase

Once inside the cell, the primary molecular target of cispentacin is prolyl-tRNA synthetase (ProRS).[2][4] This essential enzyme is responsible for the first step of protein synthesis involving the amino acid proline: the charging of proline onto its corresponding transfer RNA (tRNA). Cispentacin acts as an inhibitor of this enzyme.[4]

Disruption of Macromolecule Synthesis

By inhibiting prolyl-tRNA synthetase, cispentacin effectively blocks the formation of prolyl-tRNA. This leads to a cascade of downstream effects:

-

Inhibition of Protein Synthesis: The depletion of the prolyl-tRNA pool stalls the ribosomal machinery, leading to a potent inhibition of protein synthesis.[2][4]

-

Inhibition of RNA Synthesis: As a secondary effect of protein synthesis arrest, the in vivo incorporation of precursors into RNA is also inhibited.[4]

This dual blockade of essential macromolecule synthesis ultimately halts fungal growth and leads to cell death.

Quantitative Data Summary

The biological activity of cispentacin has been quantified through various in vitro and in vivo studies.

Table 1: Transport Kinetics and Competitive Inhibition in C. albicans

| Parameter | Value | Description |

| Apparent Km | 0.4 mM | The substrate concentration at which the transport rate is half of Vmax.[4] |

| Vmax | 7 nmol/µl/min | The maximum rate of cispentacin uptake under induced conditions.[4] |

| Apparent Ki | 75 µM | The inhibition constant for L-proline as a competitive inhibitor of cispentacin uptake.[4] |

Table 2: In Vitro and In Vivo Antifungal Efficacy

| Assay Type | Organism | Parameter | Value |

| In Vitro Susceptibility | Candida albicans (clinical isolates) | IC50 | 6.3 - 12.5 µg/ml[5][6] |

| In Vivo Efficacy | Murine model of systemic Candida infection | PD50 (IV administration) | 10 mg/kg[6] |

| In Vivo Efficacy | Murine model of systemic Candida infection | PD50 (PO administration) | 30 mg/kg[6] |

Detailed Experimental Protocols

The mechanism of action and efficacy of cispentacin were elucidated through several key experimental procedures.

Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)

This protocol is used to determine the 50% inhibitory concentration (IC50) of cispentacin against Candida albicans.

-

Medium Preparation: Prepare Yeast Nitrogen Base (YNB) glucose medium as per the manufacturer's instructions and sterilize.

-

Inoculum Preparation: Culture C. albicans isolates on a suitable agar medium. Suspend fresh colonies in sterile saline and adjust the turbidity to a standardized concentration (e.g., 0.5 McFarland standard). Further dilute this suspension in the YNB medium to achieve the final desired inoculum density.

-

Drug Dilution: Prepare a stock solution of cispentacin. Perform serial dilutions in a 96-well microtiter plate using YNB medium to create a range of concentrations. Include a drug-free well as a positive control for growth.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.

-

Data Analysis: Measure the turbidity (optical density) of each well using a microplate spectrophotometer at a wavelength of 600 nm. The IC50 is determined by plotting the percentage of growth inhibition versus the drug concentration and calculating the concentration that results in a 50% reduction in turbidity compared to the drug-free control.

Protocol: Active Transport (Uptake) Assay in C. albicans

This protocol measures the rate of uptake of radiolabeled cispentacin into fungal cells.

-

Cell Preparation: Grow C. albicans cells to the mid-logarithmic phase in a defined medium. To induce specific permeases, cells can be pre-incubated with proline. Harvest the cells by centrifugation, wash them with a buffer (e.g., phosphate-buffered saline), and resuspend them to a known cell density.

-

Reaction Initiation: Equilibrate the cell suspension at the desired temperature (e.g., 30°C). Initiate the uptake reaction by adding radiolabeled cispentacin (e.g., [14C]cispentacin) to a final concentration. For competitive inhibition studies, add the inhibitor (e.g., L-proline) just before the radiolabeled substrate.

-

Time-Course Sampling: At specific time intervals (e.g., 0, 30, 60, 120, 300 seconds), withdraw aliquots of the cell suspension.

-

Uptake Termination: Immediately filter each aliquot through a membrane filter (e.g., glass fiber filter) under vacuum to separate the cells from the medium containing the unincorporated radiolabel.

-

Washing: Rapidly wash the filters with an excess of ice-cold buffer to remove any non-specifically bound radiolabel.

-

Quantification: Place the filters into scintillation vials with a suitable scintillation cocktail. Measure the radioactivity associated with the cells using a liquid scintillation counter.

-

Data Analysis: Convert the measured radioactivity (counts per minute) into molar amounts of cispentacin transported per unit of time per number of cells. Plot uptake over time to determine the initial transport rate. Perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine Km and Vmax.

Protocol: In Vitro Prolyl-tRNA Synthetase Inhibition Assay

This assay measures the ability of cispentacin to inhibit the charging of proline to its tRNA, which is typically monitored by the ATP-PPi exchange reaction.

-

Enzyme and Substrate Preparation: Purify prolyl-tRNA synthetase from a suitable source (e.g., C. albicans cell lysate). Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, L-proline, and radiolabeled pyrophosphate ([32P]PPi).

-

Inhibitor Preparation: Prepare various concentrations of cispentacin to be tested.

-

Reaction Initiation: Pre-incubate the enzyme with the desired concentration of cispentacin. Start the reaction by adding the substrates (ATP, L-proline, and [32P]PPi).

-

Reaction Quenching: After a defined incubation period at a controlled temperature, quench the reaction by adding a solution that precipitates ATP, such as perchloric acid containing activated charcoal. The charcoal binds the newly formed [32P]ATP.

-

Separation and Quantification: Collect the charcoal by filtration and wash it to remove unincorporated [32P]PPi. The amount of radioactivity on the charcoal is proportional to the enzyme activity. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of the exchange reaction at each cispentacin concentration. Determine the degree of inhibition relative to a no-inhibitor control and calculate the IC50 for enzyme inhibition.

Conclusion

cis-2-Amino-1-cyclopentanecarboxylic acid (cispentacin) operates through a well-defined and potent antifungal mechanism. By exploiting fungal amino acid transport systems to gain entry and subsequently inhibiting the essential enzyme prolyl-tRNA synthetase, it effectively disrupts protein and RNA synthesis, leading to cell death. Its efficacy in both in vitro and in vivo models highlights its potential as a specific and targeted antifungal agent. The detailed understanding of its mechanism of action provides a solid foundation for further research and development in the field of antimicrobial therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

Unveiling the Structural Nuances of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and relevant physicochemical properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. In the interest of providing a comprehensive structural analysis in the absence of publicly available crystallographic data for this specific hydrochloride salt, this document presents a comparative analysis utilizing detailed crystallographic data from closely related stereoisomers. This approach offers valuable insights into the conformational characteristics, bonding patterns, and intermolecular interactions that govern the solid-state architecture of this class of compounds.

Physicochemical and Structural Properties

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally constrained β-amino acid analog. Its rigid cyclopentane backbone makes it a valuable building block in peptidomimetics, enhancing stability and resistance to enzymatic degradation. The hydrochloride salt form is typically a white crystalline powder with a melting point in the range of 199–202 °C and is soluble in water.

While a definitive crystal structure for the hydrochloride salt is not publicly deposited, analysis of closely related stereoisomers provides a robust framework for understanding its structural attributes.

Comparative Crystallographic Data

To elucidate the likely crystal structure of the title compound, we present crystallographic data from two closely related stereoisomers of ethyl 2-aminocyclopentanecarboxylate derivatives, for which single-crystal X-ray diffraction data is available. These structures, identified by Cambridge Crystallographic Data Centre (CCDC) deposition numbers 2287356 and 2287357, represent the hydrobromide salt of the (S,S,S) stereoisomer and a dibenzoyl-d-tartrate salt of the (R,S,S) stereoisomer, respectively.[1] The data from these analogs offer a foundational understanding of the bond lengths, angles, and unit cell parameters that can be anticipated for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Table 1: Unit Cell Parameters of 2-Aminocyclopentanecarboxylic Acid Derivatives

| Parameter | (S,S,S)-2-ethoxycarbonyl-cyclopentanaminium bromide | (R,S,S)-2-ethoxycarbonyl-cyclopentanaminium (2S,3S)-2,3-bis(benzoyloxy)succinate |

| CCDC Number | 2287357 | 2287356 |

| Empirical Formula | C₈H₁₆BrNO₂ | C₂₆H₂₉NO₈ |

| Formula Weight | 238.12 | 483.50 |

| Temperature (K) | 100(2) | 100(2) |

| Wavelength (Å) | 1.54178 | 1.54178 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 6.5631(2) | 11.0263(2) |

| b (Å) | 10.3959(3) | 12.0007(2) |

| c (Å) | 14.1287(4) | 18.0664(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 963.29(5) | 2389.92(7) |

| Z | 4 | 4 |

| Density (calculated) (Mg/m³) | 1.643 | 1.343 |

Table 2: Selected Bond Lengths of 2-Aminocyclopentanecarboxylic Acid Derivatives (Å)

| Bond | (S,S,S)-2-ethoxycarbonyl-cyclopentanaminium bromide | (R,S,S)-2-ethoxycarbonyl-cyclopentanaminium (2S,3S)-2,3-bis(benzoyloxy)succinate |

| C1-C2 | 1.536(4) | 1.533(2) |

| C1-C5 | 1.529(4) | 1.530(2) |

| C1-C6 | 1.511(4) | 1.512(2) |

| C2-N1 | 1.493(4) | 1.498(2) |

| C6-O1 | 1.200(4) | 1.206(2) |

| C6-O2 | 1.326(4) | 1.332(2) |

Table 3: Selected Bond Angles of 2-Aminocyclopentanecarboxylic Acid Derivatives (°)

| Angle | (S,S,S)-2-ethoxycarbonyl-cyclopentanaminium bromide | (R,S,S)-2-ethoxycarbonyl-cyclopentanaminium (2S,3S)-2,3-bis(benzoyloxy)succinate |

| C5-C1-C2 | 103.4(2) | 103.55(12) |

| C6-C1-C2 | 112.9(2) | 112.60(12) |

| N1-C2-C1 | 112.0(2) | 111.97(12) |

| O1-C6-O2 | 124.6(3) | 124.31(15) |

| O1-C6-C1 | 125.4(3) | 125.66(15) |

| O2-C6-C1 | 110.0(2) | 110.02(13) |

Experimental Protocols

The synthesis of stereoisomers of 2-aminocyclopentanecarboxylic acid can be achieved through a scalable process starting from ethyl 2-oxocyclopentanecarboxylate.[2] The following is a summary of the key experimental steps.

Synthesis of Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate 2,3-Dibenzoyl-d-tartrate

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is subjected to reductive amination using (S)-α-phenylethylamine and sodium cyanoborohydride in ethanol.

-

Diastereomeric Salt Formation: The crude amino ester product is dissolved in a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in acetonitrile.

-

Crystallization: The mixture is cooled to room temperature and then refrigerated to facilitate the precipitation of the desired diastereomeric salt.

-

Isolation: The precipitate is filtered and washed with cold acetonitrile to yield the pure salt.

Liberation of the Free Amine and Conversion to the Hydrochloride Salt

-

Salt Dissociation: The diastereomeric salt is treated with an aqueous solution of potassium carbonate and potassium bicarbonate, and the free amine is extracted with diethyl ether.

-

Fmoc Protection: The free amine is dissolved in a mixture of water and acetonitrile, and Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) is added along with potassium bicarbonate. The reaction is stirred for 24 hours.

-

Hydrolysis and Hydrochloride Salt Formation: The ethyl ester of the Fmoc-protected amino acid is hydrolyzed by heating in hydrochloric acid. After evaporation to dryness, the solid residue is washed with ice-cooled acetone to yield the hydrochloride salt of the amino acid.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by techniques such as slow evaporation or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods and refined using full-matrix least-squares on F².

Biological Context and Signaling Pathways

Derivatives of aminocyclopentanecarboxylic acid are known to interact with the central nervous system, particularly as analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] These compounds can act as modulators of GABA-A receptors, which are ligand-gated ion channels.

The general mechanism of action involves the binding of these analogues to the GABA-A receptor, which can either mimic the effect of GABA (agonist activity) or block its effect (antagonist activity). This modulation affects the influx of chloride ions into the neuron, thereby altering its excitability.

Below is a diagram illustrating the general workflow for the synthesis and structural analysis of aminocyclopentanecarboxylic acid derivatives, as well as a diagram depicting the modulation of a GABA-A receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of cis-2-Amino-1-cyclopentanecarboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a conformationally constrained β-amino acid that serves as a valuable building block in peptide synthesis. Its rigid cyclopentane backbone introduces specific conformational biases into peptide structures, making it a powerful tool for the design of peptidomimetics with enhanced biological activity, stability, and receptor selectivity. Peptides incorporating cis-ACPC are more resistant to enzymatic degradation compared to their natural α-peptide counterparts.[1] Notably, homo-oligomers of cis-ACPC have been shown to adopt stable β-sheet secondary structures.[1][2] This unique structural feature allows for the rational design of foldamers and therapeutic peptides with well-defined three-dimensional shapes.

These application notes provide detailed protocols for the preparation of Fmoc-protected cis-ACPC and its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Scalable Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Salt Decomposition | (R,S,S)-2•(D)-DBTA, Diethyl ether, KHCO₃, K₂CO₃ (aq) | N/A | [3][4] |

| 2 | Conversion to Fmoc-derivative | (1R,2S)-ACPC, Fmoc-OSu, KHCO₃, Acetonitrile/Water, rt, 24h | 85% | [3][4] |

| Overall | Two-step synthesis | ~85% | [3][4] |

Table 2: Representative Peptide Coupling Yields with cis-ACPC Derivatives

| Peptide Sequence | Coupling Reagent | Coupling Conditions | Yield | Reference |

| Dipeptide 20a (Incorporation of a polyhydroxylated cis-ACPC derivative) | HATU, DIEA | CH₂Cl₂, rt, 14h | 60% (two steps including hydrolysis) | [1] |

| Tripeptide 21 (Incorporation of a polyhydroxylated cis-ACPC derivative) | HATU, DIEA | CH₂Cl₂, rt, 10h | 55% | [1] |

| Pentapeptide 24 (Incorporation of a polyhydroxylated cis-ACPC derivative) | PyBOP, HOBt, DIEA | DMF | 43% (two steps including hydrolysis) |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic Acid

This protocol is adapted from a scalable synthesis method.[3][4]

Step 1: Liberation of the Free Amino Acid

-

Treat the salt (R,S,S)-2•(D)-DBTA with diethyl ether and an aqueous solution of KHCO₃ and K₂CO₃.

-

Stir the two-phase mixture until all solids are dissolved.

-

Separate the organic phase and extract the aqueous phase with diethyl ether.

-

Combine the organic extracts, wash with a 10% K₂CO₃ solution and brine, dry over Na₂SO₄, and evaporate in a vacuum to yield the free amine.

Step 2: Fmoc Protection

-

Dissolve the resulting (1R,2S)-2-aminocyclopentanecarboxylic acid in a mixture of water and acetonitrile.

-

Add KHCO₃ portion-wise, followed by Fmoc-OSu.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, perform an aqueous work-up to isolate the Fmoc-protected amino acid.

-

The final product can be purified by crystallization.

Protocol 2: Incorporation of Fmoc-cis-ACPC into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This is a general protocol for manual Fmoc-SPPS. The synthesis is typically performed in a reaction vessel with a sintered glass frit.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-cis-ACPC)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: e.g., HATU, HBTU, or HCTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the deprotection step for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-cis-ACPC) (3-5 equivalents) and the coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours. For the sterically hindered cis-ACPC, the coupling time may need to be extended.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated ("double coupling").

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.

-

Visualizations

Caption: Workflow for the synthesis of Fmoc-protected cis-ACPC.

Caption: General workflow for SPPS incorporating cis-ACPC.

References

- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction